molecular formula C10H17NO2 B15252943 1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde

1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde

Cat. No.: B15252943
M. Wt: 183.25 g/mol
InChI Key: HHZVXDAQLZREME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid.

    Reduction: 1-(3-Methylbutanoyl)pyrrolidine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(3-Methylbutanoyl)pyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:

    Pyrrolidine-2-carbaldehyde: Lacks the 3-methylbutanoyl group, resulting in different chemical and biological properties.

    Pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

    Pyrrolidin-2-one: A lactam derivative with different structural and functional properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(3-methylbutanoyl)pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-8(2)6-10(13)11-5-3-4-9(11)7-12/h7-9H,3-6H2,1-2H3

InChI Key

HHZVXDAQLZREME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.